

An In-depth Technical Guide to 3-Oxopropanenitrile

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Compound of Interest

Compound Name: 3-Oxopropanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **3-Oxopropanenitrile** (also known as cyanoacetaldehyde). As a versatile bifunctional molecule, it serves as a critical building block in organic synthesis, particularly for the construction of diverse heterocyclic systems with potential pharmacological applications.

Core Chemical and Physical Properties

3-Oxopropanenitrile (C_3H_3NO) is a colorless liquid at room temperature characterized by the presence of both a nitrile and a ketone functional group.[1] This unique structure imparts significant reactivity, making it a valuable intermediate in various chemical transformations.[2]

Table 1: Physicochemical Properties of **3-Oxopropanenitrile**

Property	Value	Reference
CAS Number	6162-76-1	[1][2]
Molecular Formula	C ₃ H ₃ NO	[1][2][3]
Molecular Weight	69.06 g/mol	[1][2][3]
IUPAC Name	3-oxopropanenitrile	[1]
Synonyms	Cyanoacetaldehyde	[1][2]
Density	1.0 ± 0.1 g/cm ³	[3]
Boiling Point	166.2 ± 23.0 °C at 760 mmHg	[3]
Flash Point	54.3 ± 22.6 °C	[3]
Vapor Pressure	1.8 ± 0.3 mmHg at 25°C	[3]
LogP	-0.68	[3]
SMILES	C(C=O)C#N	[1]
InChI Key	ZMMOYIXZGHJMNl-UHFFFAOYSA-N	[1][2]

Reactivity and Applications

The dual functionality of **3-oxopropanenitrile** allows it to participate in a wide array of chemical reactions, making it a cornerstone reagent in synthetic chemistry.

- **Nucleophilic Addition:** The carbonyl carbon is susceptible to attack by various nucleophiles. [1]
- **Condensation Reactions:** It readily reacts with amines and alcohols to form imines and ethers, respectively.[1]
- **Cyclization:** The compound is a key precursor for synthesizing a multitude of heterocyclic systems, including pyridines, pyrans, thiophenes, and thiazoles.[1][2] These reactions are often mediated by acids or bases.[1]

- Gewald Reaction: It is a fundamental reactant in the Gewald reaction for the synthesis of substituted 2-aminothiophenes.[2]

Due to its versatility, **3-oxopropanenitrile** and its derivatives are extensively used in medicinal chemistry to create novel molecules with potential pharmacological activities, such as antimicrobial and anticancer properties.[1][2]

Experimental Protocols: Synthesis Methodologies

Several methods have been developed for the synthesis of **3-oxopropanenitrile** and its derivatives. The choice of method often depends on the desired scale, purity, and available starting materials.

Protocol 1: Electrophilic Cyanoacetylation of Heterocycles

This method provides a direct route for introducing a cyanoacetyl group onto heterocyclic and aromatic systems.[2]

- Objective: To synthesize heterocyclic **3-oxopropanenitriles**.
- Reagents:
 - Heterocyclic or aromatic substrate
 - Cyanoacetic acid
 - Acetic anhydride or trifluoroacetic anhydride
 - Magnesium perchlorate dihydrate ($\text{Mg}(\text{ClO}_4)_2 \cdot 2\text{H}_2\text{O}$) as a catalyst
- Procedure:
 - Generate a mixed anhydride in situ by reacting cyanoacetic acid with an excess of acetic anhydride or trifluoroacetic anhydride.
 - In a separate reaction vessel, dissolve the heterocyclic substrate and the $\text{Mg}(\text{ClO}_4)_2 \cdot 2\text{H}_2\text{O}$ catalyst in a suitable solvent.

- Add the freshly prepared mixed anhydride to the substrate solution.
- The activated anhydride undergoes an electrophilic attack on the heterocyclic substrate.[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and perform an appropriate work-up and purification to isolate the desired **3-oxopropanenitrile** derivative.[4]

Protocol 2: Acylation of Active Nitriles

This approach involves the condensation of active nitriles, such as acetonitrile, with esters or lactones using a strong base.[2]

- Objective: To synthesize various β -ketonitriles.
- Reagents:
 - Acetonitrile (or other active nitrile)
 - Ester or lactone (e.g., ethyl cinnamate)
 - Potassium tert-butoxide (KOt-Bu)
 - Ethereal solvent (e.g., THF, diethyl ether)
- Procedure:
 - In a flame-dried, inert-atmosphere flask, dissolve the active nitrile in the ethereal solvent.
 - Add potassium tert-butoxide to the solution to generate the nucleophilic nitrile anion.
 - Slowly add the ester or lactone to the reaction mixture at ambient temperature.
 - Allow the reaction to stir until completion, as monitored by TLC.
 - Perform an acidic work-up to neutralize the base and protonate the product.

- Extract the product with an organic solvent and purify using techniques such as column chromatography or distillation. This method has been used to synthesize derivatives like 2-propyl-**3-oxopropanenitrile** with yields between 68% and 76%.[\[2\]](#)

Protocol 3: Lithium-Mediated Cyanation

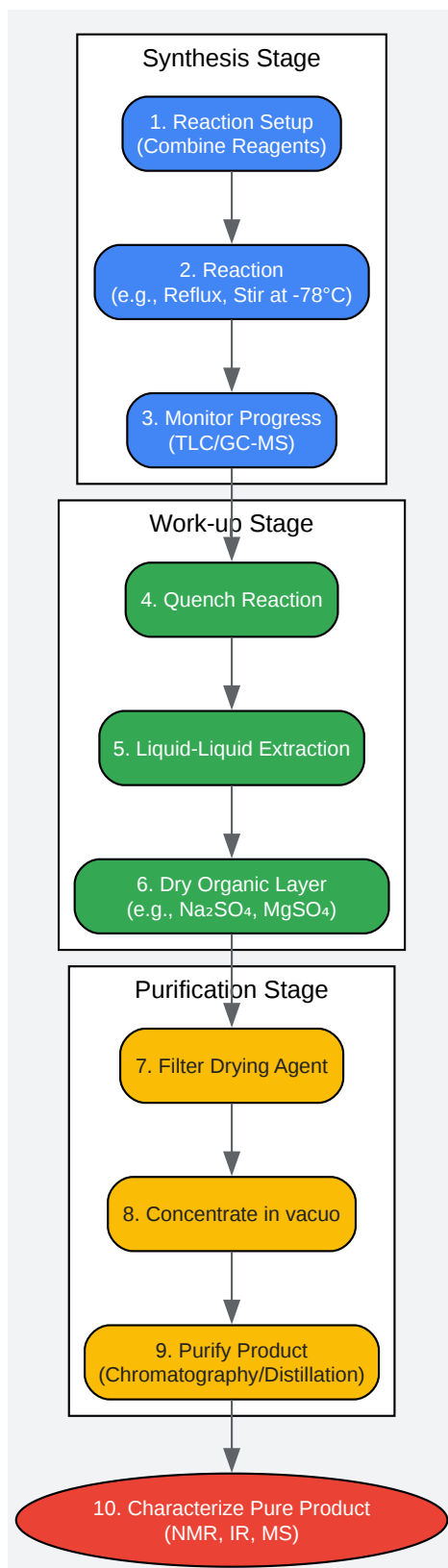
This protocol utilizes a strong organolithium base to deprotonate acetonitrile, creating a highly nucleophilic species for reaction with electrophiles.[\[1\]](#)

- Objective: To synthesize **3-oxopropanenitrile** derivatives from methyl esters.
- Reagents:
 - Acetonitrile
 - n-Butyllithium (n-BuLi)
 - Methyl carboxylate ester
 - Tetrahydrofuran (THF)
- Procedure:
 - Set up a reaction flask under an inert atmosphere and cool it to -78 °C using a dry ice/acetone bath.
 - Add dry THF and acetonitrile to the flask.
 - Slowly add n-butyllithium to the solution. The strong base deprotonates acetonitrile to generate the lithiated nitrile species.[\[1\]](#)
 - After stirring for a short period, add the methyl carboxylate ester to the reaction mixture.
 - The lithiated nitrile undergoes nucleophilic addition to the ester carbonyl.[\[1\]](#)
 - Allow the reaction to proceed at -78 °C, then warm to room temperature.

- Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).
- Extract the product and purify as required. This method offers excellent functional group tolerance and can proceed under mild conditions.^[1]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a **3-oxopropanenitrile** derivative, applicable to many of the protocols described.



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Caption: Generalized workflow for the synthesis and purification of **3-Oxopropanenitrile** derivatives.

Safety and Handling

3-Oxopropanenitrile and its derivatives are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5][7]

- **Engineering Controls:** Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8] An eyewash station and safety shower should be readily accessible.[5]
- **Handling:** Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin, eyes, and clothing.[5] Keep the compound away from heat, sparks, and open flames.[9]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage in a freezer under an inert atmosphere at -20°C is recommended.[10]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]

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